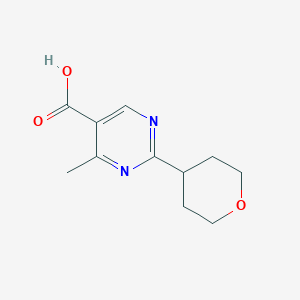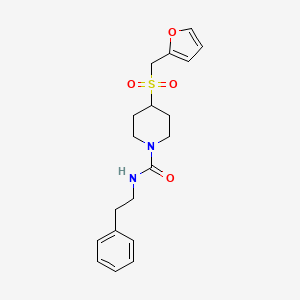
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives has been a subject of interest due to their potential biological activities. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline, yielding a high product yield of 94%. This compound was further arylated to produce various analogues with moderate to good yields. These compounds demonstrated significant antibacterial activities against drug-resistant bacteria, with the parent molecule showing the most effective activity . Another study reported the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide through a two-step reaction, with their structures confirmed by various spectroscopic methods . Additionally, novel 4-arylsulfonylthiophene- and furan-2-sulfonamides were prepared from 3-arylsulfonyl heterocycles, with a focus on overcoming the instability of furansulfonyl chlorides to free radical bromination .
Molecular Structure Analysis
The molecular structures of furan derivatives have been extensively studied using different analytical techniques. The crystal structures of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds were determined by X-ray diffraction and compared with density functional theory (DFT) calculations. The DFT-optimized structures were found to be consistent with the crystallographic data, and the molecular electrostatic potential and frontier molecular orbitals were investigated to reveal some physicochemical properties of the compounds .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. For instance, the bromomethyl analogues of arylsulfonylthiophene- and furan-2-sulfonamides serve as precursors to amine derivatives, and the demethylation of methoxyl substituted sulfonamides allows for efficient mono- and bis-alkylation with Mannich reagents . In another example, the reaction of silylated imidazole and pyrazole derivatives with 2-chlorotetrahydrofuran yielded furanyl and pyranyl derivatives, which were tested for antileukemic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are crucial for understanding their reactivity and potential as therapeutic agents. The study of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives synthesized under ultrasound irradiation revealed potent tyrosinase inhibitory activity, with IC50 values significantly lower than the standard kojic acid. The inhibition mechanism was analyzed, indicating non-competitive inhibition by forming an enzyme-inhibitor complex. Additionally, these compounds exhibited DPPH free radical scavenging ability, suggesting antioxidant properties .
Applications De Recherche Scientifique
Sulfonamides in Drug Discovery and Therapy
Sulfonamides, characterized by the sulfonamide group, have been a foundation in drug discovery, offering a variety of pharmacological properties. These compounds have been historically significant in treating bacterial infections due to their antibacterial properties. Recent research has expanded their application into areas such as antiviral, anticancer, anti-inflammatory, and diuretic therapies. Notably, sulfonamides like 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide are integral in the design of new drugs due to their versatility and effectiveness across multiple therapeutic areas.
Anticancer Activity : Sulfonamides have shown significant potential as anticancer agents, with research focusing on their ability to inhibit carbonic anhydrase IX and XII, which are associated with tumor growth and metastasis. Compounds like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, demonstrate the broad therapeutic applications of sulfonamides in oncology (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antiviral Applications : The antimicrobial properties of sulfonamides, especially against a wide range of bacteria and fungi, have been well-documented. Recent studies have also explored their antiviral capabilities, particularly in the context of HIV protease inhibitors and as potential treatments for other viral infections (Gulcin & Taslimi, 2018).
Neuroprotective Effects : Sulfonamides have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia and stroke. Glibenclamide, a sulfonylurea drug, has demonstrated efficacy in reducing brain swelling and improving neurological outcomes in stroke models (Simard et al., 2014).
Environmental and Health Impact : Beyond their therapeutic applications, sulfonamides' presence in the environment, particularly through agricultural use, raises concerns about microbial resistance and potential health impacts. Research is ongoing to assess these effects and develop strategies to mitigate any negative outcomes (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNFGCCYFOGFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)
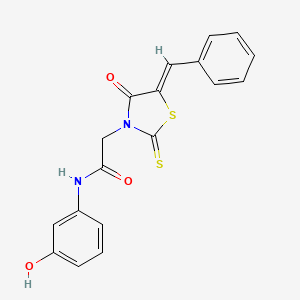
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)


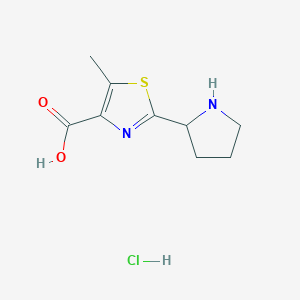
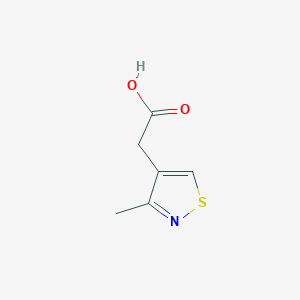
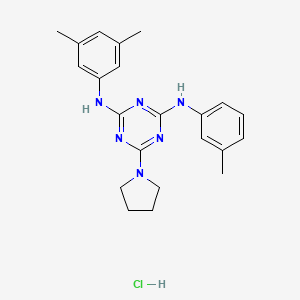
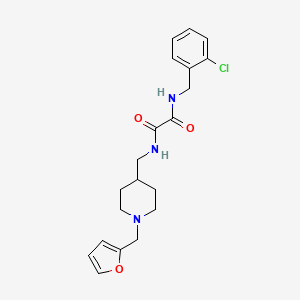

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)
![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)
